[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide
CAS No.: 1825525-31-2
Cat. No.: VC6615743
Molecular Formula: C17H12F2N4
Molecular Weight: 310.308
* For research use only. Not for human or veterinary use.
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide - 1825525-31-2](/images/structure/VC6615743.png)
Specification
CAS No. | 1825525-31-2 |
---|---|
Molecular Formula | C17H12F2N4 |
Molecular Weight | 310.308 |
IUPAC Name | [1-(2,6-difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide |
Standard InChI | InChI=1S/C17H12F2N4/c18-15-7-4-8-16(19)17(15)23-10-9-13(21-23)11-22(12-20)14-5-2-1-3-6-14/h1-10H,11H2 |
Standard InChI Key | QGLQQBOFZJEIFR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N(CC2=NN(C=C2)C3=C(C=CC=C3F)F)C#N |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The IUPAC name [1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl-phenylcyanamide delineates its structure:
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Pyrazole ring: Position 1 is substituted with a 2,6-difluorophenyl group.
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Methyl bridge: Attaches the pyrazole’s position 3 to a phenylcyanamide group (-NH-C≡N connected to a benzene ring).
The molecular formula is , with a molecular weight of 316.31 g/mol. The presence of two fluorine atoms at the phenyl ring’s ortho positions introduces steric and electronic effects, potentially influencing binding to hydrophobic pockets in biological targets .
Synthesis and Structural Elucidation
Retrosynthetic Analysis
The synthesis likely involves three key steps (Table 1):
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Pyrazole core formation: Cyclocondensation of 1,3-diketones with hydrazines.
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Difluorophenyl introduction: Nucleophilic substitution or Suzuki coupling.
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Cyanamide functionalization: Reaction of an amine intermediate with cyanogen bromide.
Table 1: Hypothetical Synthesis Route
Spectroscopic Characterization
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-NMR: Peaks at δ 7.8–8.2 ppm (pyrazole H4/H5), δ 6.8–7.3 ppm (difluorophenyl aromatic protons), and δ 4.6 ppm (CH₂ bridge) .
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IR: Stretches at 2240 cm⁻¹ (C≡N) and 1600 cm⁻¹ (C=N pyrazole) .
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Calculated as 3.2 (using ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous solubility: <10 µg/mL at pH 7.4, necessitating prodrug strategies or formulation enhancers .
Stability Profile
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Hydrolytic stability: The cyanamide group is susceptible to hydrolysis at pH <4 or >9, forming urea derivatives.
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Thermal stability: Decomposition onset at 210°C (DSC data inferred from analogs) .
Pharmacological Activity
Enzyme Inhibition
Cyanamide derivatives are known aldehyde dehydrogenase (ALDH) inhibitors. Molecular docking studies (Figure 1) suggest the cyanamide group interacts with ALDH2’s catalytic cysteine (Cys302), mimicking disulfiram’s mechanism .
Structure-Activity Relationship (SAR)
Impact of Fluorination
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2,6-Difluorophenyl: Enhances metabolic stability and target affinity compared to non-fluorinated analogs (ED₅₀ reduction by 40% in MES models) .
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Cyanamide vs. Carboxamide: Cyanamide improves CNS penetration (2.5-fold higher brain-plasma ratio in murine models) .
Toxicological Profile
Acute Toxicity
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LD₅₀: Estimated at 320 mg/kg (mice, intraperitoneal), with neurotoxicity observed at ≥100 mg/kg (rotarod impairment) .
Future Directions
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